2,5-Dimethylphenyl 2-methylpropanoate
Description
2,5-Dimethylphenyl 2-methylpropanoate is an organic ester characterized by a 2,5-dimethylphenyl aromatic ring linked via an ester bond to 2-methylpropanoic acid (isobutyric acid). This compound is structurally notable for its disubstituted aromatic system and branched alkyl chain, which influence its physicochemical properties, including lipophilicity and electronic distribution.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C12H16O2/c1-8(2)12(13)14-11-7-9(3)5-6-10(11)4/h5-8H,1-4H3 |
InChI Key |
ZSMZBHDKVSCSBT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Findings :
- Substituent Position : Ortho/para-substituted derivatives (e.g., 2,5-dimethylphenyl) exhibit comparable PET inhibition to meta-substituted analogs (e.g., 3,5-dimethylphenyl), suggesting positional flexibility in activity .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) reduce lipophilicity but maintain PET inhibition, whereas electron-donating methyl groups enhance lipophilicity without compromising activity .
- Relevance to this compound: While the ester group in 2-methylpropanoate differs from the carboxamide linkage, the 2,5-dimethylphenyl moiety’s role in enhancing lipophilicity and binding interactions is conserved.
Phenoxypropanoate Derivatives
and describe structurally complex esters, such as [2-[[(1S)-2-[(1S,2S)-2-(2,4-dimethylphenyl)-1,3-dimethyl-butoxy]-1-methyl-2-oxo-ethyl]carbamoyl]-4-methoxy-3-pyridyl]oxymethyl 2-methylpropanoate. These compounds share the 2-methylpropanoate group but vary in aromatic substitution patterns. Key comparisons include:
| Feature | This compound | 2,4-Dimethylphenyl Analog | 2,6-Dimethylphenyl Analog |
|---|---|---|---|
| Aromatic Substitution | 2,5-dimethyl | 2,4-dimethyl | 2,6-dimethyl |
| Steric Hindrance | Moderate | High (ortho-methyl) | Very High (di-ortho) |
| Metabolic Stability* | High | Moderate | Low |
| Bioactivity (Inferred) | PET inhibition | Enzyme modulation | Unstable in vivo |
Notes:
- Steric Effects : 2,6-Dimethylphenyl analogs exhibit reduced metabolic stability due to steric hindrance, whereas 2,5-dimethylphenyl derivatives balance lipophilicity and steric accessibility .
- Functional Group Impact: The 2-methylpropanoate ester may enhance hydrolytic stability compared to carboxamides, extending half-life in biological systems .
Agricultural Spiro Compounds
references spirotetramat, a systemic insecticide containing a cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one moiety.
| Parameter | This compound | Spirotetramat |
|---|---|---|
| Primary Use | Herbicide (inferred) | Insecticide |
| Key Functional Groups | Ester | Spirocyclic lactone |
| Residue Stability | Moderate | High (persistent in crops) |
| Mode of Action | PET inhibition | Lipid synthesis inhibition |
Insights :
- The 2,5-dimethylphenyl group is versatile, contributing to diverse mechanisms (e.g., PET inhibition vs. lipid disruption) depending on the parent scaffold .
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